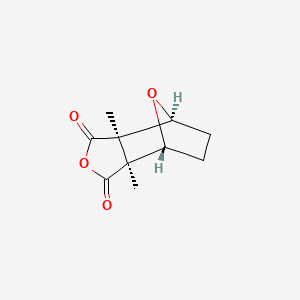

![molecular formula C12H19NO3 B1438683 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid CAS No. 1212091-63-8](/img/structure/B1438683.png)

6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(butan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTSGHDTYDVNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CC=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-[(sec-Butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid

Abstract

This technical guide provides a detailed, scientifically grounded methodology for the synthesis of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. The synthetic strategy is centered around a well-established [4+2] cycloaddition, the Diels-Alder reaction, to construct the core cyclohexene ring, followed by a regioselective amidation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical, step-by-step protocols. The procedures outlined herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, is a disubstituted cyclohexene derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and the versatile functionality they present. The cis relationship between the carboxylic acid and the amide group, which is typical for common precursors, suggests a specific synthetic origin.

A retrosynthetic analysis reveals a logical and efficient pathway for its construction. The amide bond can be disconnected to reveal a cyclic anhydride and sec-butylamine. This anhydride, in turn, can be formed from a dicarboxylic acid, which is the direct product of the hydrolysis of the initial Diels-Alder adduct. This adduct arises from the cycloaddition of a diene and a dienophile.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a three-stage synthesis:

-

Diels-Alder Reaction: Formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride from 1,3-butadiene and maleic anhydride.

-

Anhydride Ring-Opening: Reaction of the anhydride with sec-butylamine to regioselectively form the amide-acid.

Synthetic Workflow and Mechanism

The overall synthetic pathway is a robust and high-yielding sequence of reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings with good stereochemical control.[1][2] The subsequent amidation via anhydride ring-opening is an efficient method for achieving mono-amidation of a dicarboxylic acid precursor.

Caption: Overall synthetic workflow.

The Diels-Alder Reaction: Mechanism and Rationale

The Diels-Alder reaction is a pericyclic reaction, specifically a [4+2] cycloaddition, between a conjugated diene (4 π-electrons) and a dienophile (2 π-electrons).[3] The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single transition state. This mechanism ensures high stereospecificity. For this synthesis, 1,3-butadiene serves as the diene, and maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of the carbonyl groups, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[2]

The use of maleic anhydride as the dienophile directly yields the cis isomer, which is crucial for the subsequent formation of the cyclic anhydride intermediate. The reaction is typically performed at elevated temperatures, although it can proceed at room temperature over longer periods.[1]

Experimental Protocols

Part A: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This procedure details the formation of the core cyclohexene ring structure via a Diels-Alder reaction.

Materials and Reagents:

-

Maleic Anhydride

-

Toluene (or Xylene)

-

1,3-Butadiene (can be generated in situ from 3-sulfolene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 25 g (0.255 mol) of maleic anhydride in 100 mL of toluene.

-

Addition of Diene: Cool the solution in an ice bath. Carefully bubble gaseous 1,3-butadiene through the solution until approximately 15 g (0.277 mol) has been added. Alternatively, for safer handling, 1,3-butadiene can be generated in situ by the thermal decomposition of 3-sulfolene.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110°C for toluene) for 3-4 hours. The reaction progress can be monitored by TLC.

-

Crystallization and Isolation: After the reaction is complete, allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Filtration: Collect the white crystalline product by vacuum filtration and wash with a small amount of cold toluene.

-

Drying: Dry the product in a vacuum oven to yield cis-4-cyclohexene-1,2-dicarboxylic anhydride.

| Parameter | Value |

| Expected Yield | 85-95% |

| Appearance | White crystalline solid |

| Melting Point | 103-104°C |

Part B: Synthesis of this compound

This part of the protocol describes the regioselective ring-opening of the anhydride with sec-butylamine to yield the final product.

Materials and Reagents:

-

cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (from Part A)

-

sec-Butylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of cis-4-cyclohexene-1,2-dicarboxylic anhydride in 100 mL of dry dichloromethane.

-

Amine Addition: While stirring at room temperature, slowly add a solution of 7.3 g (0.1 mol) of sec-butylamine in 20 mL of dichloromethane dropwise over 20-30 minutes. The reaction is typically exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The product will likely precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Drying: Dry the final product, this compound, under vacuum.

Characterization of the Final Product

The synthesized compound should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₃ | Calculated |

| Molecular Weight | 225.28 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| IUPAC Name | 6-[(sec-butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid | |

| CAS Number | Not readily available, but related structures exist. | [4] |

Standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry should be employed for full structural elucidation and purity assessment.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process commencing with a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by a regioselective amidation of the resulting anhydride with sec-butylamine. This methodology is efficient, high-yielding, and relies on well-understood, fundamental principles of organic chemistry. The provided protocols offer a clear and reproducible path for obtaining this valuable chemical scaffold for further research and development.

References

- Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction.

- Synthesis of some cyclohexene derivatives by Diels-Alder reaction.

- SEC-BUTYLAMINE synthesis. ChemicalBook.

- Buy 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid. Smolecule.

- trans-6-(boc-amino)-3-cyclohexene-1-carboxylic acid. Advanced ChemBlocks.

- Synthesis of mono-sec-butylamine. PrepChem.com.

- 3-Cyclohexene-1-carboxylic acid, 6-[[(1, 1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R, 6R)-rel-. CP Lab Safety.

- Sec-butylamine Synthesis and Analysis. KEY.

- Cas 189125-29-9,3-Cyclohexene-1-carboxylicacid,6-amino-,(1R,6S). LookChem.

- 6-[(sec-butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid. SCBT.

- 3-Cyclohexene-1-carboxylic acid. NIST WebBook.

- 3-Cyclohexene-1-carboxylic acid, 6-[(diethylamino)carbonyl]-, compd. with - N - 2. CAS Common Chemistry.

- Solved Diels Alder Reaction Synthesis of Cyclohex-3-ene. Chegg.com.

- Diels-Alder Reaction. Utah Tech University.

- Diels Alder Reaction. YouTube.

- Process for producing optically active carboxylic acid.

- Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.

- 3-Cyclohexene-1-carboxylic acid. PubChem, NIH.

- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

- Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate.

- S-3-cyclohexenecarboxylic acid and its purification method.

Sources

An In-depth Technical Guide to 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 1212091-63-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes information from structurally related cyclohexene carboxamide derivatives to offer valuable insights into its potential properties, synthesis, and applications.

Introduction: The Therapeutic Potential of Cyclohexene Carboxamides

Cyclohexene derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a carboxamide functional group can further enhance the therapeutic potential by enabling specific interactions with biological targets. The title compound, this compound, combines the cyclohexene core with a sec-butylamino carboxamide and a carboxylic acid, suggesting its potential as a modulator of various biological pathways.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in public literature, we can infer its general properties based on its structure.

| Property | Predicted Value/Information |

| CAS Number | 1212091-63-8 |

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.28 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. |

| Storage | Store in a cool, dry place away from light. |

Synthesis and Purification

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles. A common starting material for such derivatives is cis-1,2,3,6-tetrahydrophthalic anhydride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of sec-butylamine dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product, an amic acid, may be the desired product if the reaction conditions are controlled. If the anhydride ring is fully opened to a di-acid, further selective reactions may be needed.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography

Caption: Workflow for purification via column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexene ring, the sec-butyl group, the amide N-H, and the carboxylic acid O-H. |

| ¹³C NMR | Resonances for the carbons of the cyclohexene ring, the sec-butyl group, the amide carbonyl, and the carboxylic acid carbonyl. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the amide and carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (225.28 g/mol ). |

Potential Applications in Drug Discovery

While specific biological data for the title compound is scarce, the broader class of cyclohexene carboxamide derivatives has shown promise in several therapeutic areas.

-

Anti-inflammatory and Analgesic Agents: Many cyclohexene derivatives exhibit anti-inflammatory and analgesic properties. The structural features of this compound make it a candidate for screening in relevant assays.

-

Anticancer Agents: The cyclohexenone core, a related structure, is found in compounds with anticancer activity. The title compound could be investigated for its cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: Substituted cyclohexene derivatives have been reported to possess antibacterial and antifungal activities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

Conclusion and Future Directions

This compound represents an interesting scaffold for further investigation in the field of drug discovery. The synthetic route proposed in this guide provides a starting point for its preparation, and the outlined analytical techniques are essential for its characterization. Future research should focus on the synthesis and biological evaluation of this compound to explore its therapeutic potential fully. The diverse activities of related cyclohexene carboxamides suggest that this molecule could be a valuable addition to the chemical toolbox for developing new therapeutic agents.

References

- Information on the biological activities of cyclohexene derivatives is available in various medicinal chemistry journals and databases. While a direct reference for the specific compound is unavailable, general information can be found in reviews on cyclohexene-based therapeutic agents.

- Standard organic chemistry textbooks and protocols provide detailed information on the synthesis and purification techniques described in this guide.

A Technical Guide to the Physicochemical Characteristics of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical characteristics of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a detailed profile by first examining the well-documented properties of its parent compound, 3-cyclohexene-1-carboxylic acid. Subsequently, it extrapolates the expected influence of the 6-[(sec-butylamino)carbonyl] substituent on these properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the synthesis, characterization, and potential application of this compound. The methodologies and analytical protocols detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction and Molecular Structure

This compound is a derivative of 3-cyclohexene-1-carboxylic acid, a versatile intermediate in organic synthesis. The core structure consists of a cyclohexene ring, which imparts a degree of conformational rigidity, with a carboxylic acid functional group at the 1-position and a secondary amide substituent at the 6-position. The presence of both a carboxylic acid and an amide group suggests a molecule with potential for diverse chemical interactions, including hydrogen bonding, and utility as a building block in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications.[1][2]

The IUPAC name for this compound is 6-[(sec-butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid. Its CAS Registry Number is 1212091-63-8.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties of the Parent Compound: 3-Cyclohexene-1-carboxylic Acid

A thorough understanding of the parent molecule, 3-cyclohexene-1-carboxylic acid (CAS No: 4771-80-6), is crucial for predicting the properties of its derivatives.[3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid or colorless liquid | [1][6] |

| Melting Point | 17-19 °C | [6][7] |

| Boiling Point | 238 °C (decomposes before boiling at atmospheric pressure)[2]; 130-133 °C at 4 mmHg | [5][6] |

| Density | 1.081 g/mL at 25 °C | [5] |

| Water Solubility | Sparingly soluble to insoluble | [1][6][8] |

| pKa | ~4.67 (Predicted) | [9] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong bases and oxidizing agents. | [2][6] |

Predicted Physicochemical Characteristics of this compound

The introduction of a 6-[(sec-butylamino)carbonyl] substituent is expected to significantly alter the physicochemical properties of the parent molecule.

Impact of the (sec-butylamino)carbonyl Substituent

The amide group introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which will increase the molecule's polarity and its potential for intermolecular interactions. The sec-butyl group is a moderately bulky, non-polar alkyl group that will influence the molecule's lipophilicity and steric profile.

Predicted Properties

| Property | Predicted Value/State | Rationale |

| Molecular Formula | C₁₂H₁₉NO₃ | Addition of C₅H₉NO to the parent formula. |

| Molecular Weight | 225.28 g/mol | Sum of atomic weights. |

| Appearance | Likely a white to off-white solid | The increase in molecular weight and polarity due to the amide group will likely lead to a higher melting point compared to the parent acid. |

| Melting Point | Significantly higher than 17-19 °C | The introduction of the amide functionality allows for strong intermolecular hydrogen bonding, which requires more energy to overcome during the solid-to-liquid phase transition. |

| Boiling Point | Higher than the parent compound, with decomposition at atmospheric pressure | The increased molecular weight and polarity will raise the boiling point. Like the parent acid, it is expected to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | The carboxylic acid and amide groups will contribute to some water solubility, but the cyclohexene and sec-butyl groups will limit it. The overall increase in polarity should enhance solubility in polar organic solvents compared to non-polar ones. The size of the N-alkyl group can influence hydration dynamics.[10] |

| pKa | The pKa of the carboxylic acid is expected to be similar to the parent compound (~4.7), but may be slightly influenced by the proximity of the amide group. | The electron-withdrawing nature of the amide carbonyl could slightly acidify the carboxylic proton, but the effect is likely to be small due to the separation by several sigma bonds. |

| LogP (Octanol-Water Partition Coefficient) | Higher than the parent compound | The addition of the lipophilic sec-butyl group will increase the molecule's affinity for the octanol phase. While the amide group adds polarity, the contribution of the four-carbon alkyl chain is expected to dominate. N-alkylation is known to modulate lipophilicity.[11] |

| Stability | Stable under standard conditions. Potential for intramolecular reactions under specific conditions (e.g., high heat). | Similar to the parent compound, it will be incompatible with strong acids, bases, and oxidizing agents. The presence of both a carboxylic acid and an amide group in close proximity could potentially lead to intramolecular cyclization or other reactions under forcing conditions. |

Proposed Experimental Protocols for Characterization

To empirically determine the physicochemical properties of this compound, the following standard analytical techniques are recommended.

Synthesis and Purification

The synthesis of the target compound would typically involve the amidation of a suitable derivative of 3-cyclohexene-1-carboxylic acid with sec-butylamine.[12][13][14]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol for Synthesis:

-

Activation of the Carboxylic Acid: To a solution of 3-cyclohexene-1-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.

-

Amidation: In a separate flask, dissolve sec-butylamine in the same anhydrous solvent. Cool this solution to 0 °C and slowly add the activated carboxylic acid solution.

-

Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (10-12 ppm), a doublet for the amide proton, multiplets for the cyclohexene ring protons (including the vinyl protons around 5.5-6.0 ppm), and signals corresponding to the sec-butyl group.[15][16]

-

¹³C NMR: The carbonyl carbons of the carboxylic acid and amide should appear in the 160-185 ppm region.[16] Signals for the vinyl carbons and the aliphatic carbons of the cyclohexene ring and the sec-butyl group would also be present.

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (2500-3500 cm⁻¹).[16]

-

A C=O stretch from the carboxylic acid (~1700 cm⁻¹).[16]

-

A C=O stretch from the amide (amide I band) around 1650 cm⁻¹.

-

An N-H bend from the secondary amide (amide II band) around 1550 cm⁻¹.

-

A C=C stretch from the cyclohexene ring around 1640 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the exact mass of the compound should be observed.

-

Fragmentation patterns may include the loss of the carboxylic acid group, the sec-butyl group, and other characteristic fragments.

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used to determine the purity of the synthesized compound. A reverse-phase column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point.

Workflow for Analytical Characterization:

Caption: A logical flow for the analytical characterization of the synthesized compound.

Conclusion

References

-

ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Global-trade-sourcing.com. (n.d.). Buy Bulk 3-Cyclohexene Carboxylic Acid/3-Cyclohexene - 1-Carboxylic Acid ≥ 98% Online. Retrieved from [Link]

-

PubMed Central (PMC). (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2013, April). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Cyclohexenecarboxylic Acid. Retrieved from [Link]

-

Chemical Collective. (n.d.). 3-Cyclohexene Carboxylic Acid (3-Cyclohexene-1-Carboxylic Acid, 98%). Retrieved from [Link]

-

ChemicalGrid. (n.d.). 3 – Cyclohexene Carboxylic Acid / 3 – Cyclohexene – 1 – Carboxylic Acid ≥ 98 %. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6). Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]

-

PubMed. (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. Retrieved from [Link]

-

PubMed. (2016, April 11). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(-)-3-Cyclohexene-1-carboxylic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid, methyl ester. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2026, January 19). Lavkush Kumar Vishwakarma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1842-1849. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]

-

OUCI. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of densely substituted cyclohexene derivatives by [4+2].... Retrieved from [Link]

-

PubChem. (n.d.). CID 175014087. Retrieved from [Link]

-

Processes of Petrochemistry and Oil Refining. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of compounds with a laterally substituted cyclohexane or cyclohexene ring. Retrieved from [Link]

-

PubMed. (2016, October 25). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-3-Cyclohexene-1-carboxylic Acid. Retrieved from [Link]

Sources

- 1. eurochemsupplies.com [eurochemsupplies.com]

- 2. hayasco-cc-suppliestrading.com [hayasco-cc-suppliestrading.com]

- 3. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclohexene-1-carboxylic acid [webbook.nist.gov]

- 5. 3-环己烯-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Cyclohexene-1-carboxylic Acid CAS 4771-80-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3 – Cyclohexene Carboxylic Acid / 3 – Cyclohexene – 1 – Carboxylic Acid ≥ 98 % – chemicalgrid.com [chemicalgrid.com]

- 9. chembk.com [chembk.com]

- 10. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 15. spectrabase.com [spectrabase.com]

- 16. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

A Predictive Spectroscopic Guide to 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

This technical guide provides a detailed predictive analysis of the spectroscopic data for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. In the absence of direct experimental spectra in publicly available literature, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups and leveraging spectral data from close structural analogs, we can confidently anticipate the key features in its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach is an essential tool in structural elucidation, reaction monitoring, and quality control.

Molecular Structure and Functional Group Analysis

The target molecule, this compound, is a bifunctional cyclohexene derivative. Its structure comprises a central cyclohexene ring, a carboxylic acid group at position 1, and a secondary amide (derived from sec-butylamine) at position 6. The stereochemistry at positions 1 and 6 will significantly influence the complexity of the NMR spectra.

Diagram 1: Molecular Structure of this compound

A 2D representation of the target molecule, highlighting the key functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the number of chiral centers and the conformational flexibility of the cyclohexene ring. The chemical shifts are predicted based on data from analogs like 3-cyclohexene-1-carboxylic acid and other 6-substituted derivatives.[1][2] The sec-butyl group's signals are predicted based on standard values and data for sec-butylamine.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Insights |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded and exchangeable with D₂O. |

| Amide (-NH) | 7.5 - 8.5 | Broad Doublet | 1H | Coupling to the adjacent CH of the sec-butyl group. |

| Olefinic (-CH=CH-) | 5.5 - 5.8 | Multiplet | 2H | Protons on the C3 and C4 carbons of the cyclohexene ring. |

| sec-Butyl (-CH-) | 3.8 - 4.1 | Multiplet | 1H | Methine proton adjacent to the amide nitrogen. |

| Ring Protons (C1-H, C6-H) | 2.8 - 3.2 | Multiplet | 2H | Protons alpha to the carbonyl groups. |

| Ring Protons (C2-H, C5-H) | 2.2 - 2.6 | Multiplet | 4H | Allylic and aliphatic protons on the ring. |

| sec-Butyl (-CH₂-) | 1.4 - 1.6 | Multiplet | 2H | Methylene group of the ethyl substituent. |

| sec-Butyl (-CH₃) | 1.1 - 1.3 | Doublet | 3H | Methyl group adjacent to the methine. |

| sec-Butyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H | Terminal methyl group of the ethyl substituent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The predictions below are based on the parent structure, 3-cyclohexene-1-carboxylic acid, and standard chemical shift values for amides and alkyl groups.[4]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights |

| Carboxylic Acid (-COOH) | 175 - 180 | Deshielded carbonyl carbon. |

| Amide (-C=O) | 170 - 175 | Deshielded carbonyl carbon of the amide. |

| Olefinic (-CH=CH-) | 125 - 130 | sp² hybridized carbons of the double bond. |

| sec-Butyl (-CH-) | 45 - 50 | Carbon attached to the amide nitrogen. |

| Ring Carbons (C1, C6) | 40 - 45 | Carbons alpha to the carbonyl groups. |

| Ring Carbons (C2, C5) | 28 - 35 | Aliphatic sp³ carbons in the ring. |

| sec-Butyl (-CH₂-) | 25 - 30 | Methylene carbon of the sec-butyl group. |

| sec-Butyl (-CH₃) | 18 - 22 | Methyl carbon adjacent to the methine. |

| sec-Butyl (-CH₃) | 10 - 15 | Terminal methyl carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum is a powerful tool for identifying key functional groups. The predicted absorption bands are based on established correlation tables for carboxylic acids and amides.[5][6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | -COOH |

| N-H Stretch (Amide) | 3200 - 3400 | Medium | -NH- |

| C-H Stretch (sp² Olefinic) | 3000 - 3100 | Medium | C=C-H |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | C-H |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | -COOH |

| C=O Stretch (Amide I Band) | 1630 - 1680 | Strong | -C(=O)N- |

| N-H Bend (Amide II Band) | 1510 - 1570 | Medium-Strong | -NH- |

| C=C Stretch | 1640 - 1680 | Medium-Weak | C=C |

| C-O Stretch | 1210 - 1320 | Strong | C-O |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular weight of C₁₂H₁₉NO₃ is 225.28 g/mol .

-

Molecular Ion (M⁺): A peak is expected at m/z = 225.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 180.

-

Loss of water (-H₂O, 18 Da) from the carboxylic acid, especially under thermal conditions, is possible.

-

Cleavage of the sec-butyl group. Loss of an ethyl radical (-C₂H₅, 29 Da) or a methyl radical (-CH₃, 15 Da) from the sec-butyl moiety.

-

Alpha-cleavage adjacent to the amide carbonyl group.

-

A retro-Diels-Alder reaction of the cyclohexene ring is a characteristic fragmentation pathway for such systems, which would split the ring into a diene and a dienophile fragment.

-

Experimental Protocols

To acquire the actual spectroscopic data for this compound, the following standard methodologies should be employed.

Diagram 2: General Workflow for Spectroscopic Analysis

A generalized workflow from sample preparation to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with both carboxylic acid and amide protons to ensure they are observable.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: For Electron Ionization (EI), introduce the sample via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI), infuse the solution directly into the source. ESI is a softer ionization technique and is more likely to show the molecular ion.

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the spectroscopic characteristics of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass spectral fragments, researchers can more efficiently and accurately interpret experimental data, confirm the synthesis of the target molecule, and assess its purity. The provided protocols offer a standardized approach to obtaining high-quality data for this and structurally related compounds.

References

- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved January 19, 2026.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 19, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY. Retrieved January 19, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 6-[(1H-pyrazol-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 6-[(2,3-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. sec-Butylamine(13952-84-6) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. youtube.com [youtube.com]

The Multifaceted Therapeutic Potential of Cyclohexene Carboxylic Acid Amides: A Technical Guide for Drug Discovery

The cyclohexene carboxylic acid amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent conformational rigidity, combined with the synthetic tractability of the amide functional group, provides a robust framework for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, tailored for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Cyclohexene Carboxylic Acid Amide Core

The cyclohexene moiety, a six-membered carbocyclic ring with a single double bond, serves as a versatile building block in drug design. When functionalized with a carboxylic acid amide, it presents a unique combination of structural features that are advantageous for interacting with biological targets. The rigid cyclohexene ring can orient substituents in well-defined spatial arrangements, a critical factor for achieving high-affinity binding to enzymes and receptors. The amide linkage provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition. Furthermore, the synthetic accessibility of this scaffold allows for systematic modifications to fine-tune its physicochemical properties and biological activity.

Synthesis of Cyclohexene Carboxylic Acid Amides

The synthesis of cyclohexene carboxylic acid amides typically begins with the formation of the cyclohexene carboxylic acid core, followed by amidation. A common and efficient method for constructing the cyclohexene ring is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For instance, the reaction of 1,3-butadiene with acrylic acid yields 3-cyclohexene-1-carboxylic acid.

Once the cyclohexene carboxylic acid is obtained, it can be converted to a variety of amides through standard coupling reactions. A general and reliable method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Synthesis of Cyclohexene Carboxylic Acid Amides via Acyl Chloride

This protocol describes a general two-step process for the synthesis of N-substituted cyclohexene carboxylic acid amides.

Step 1: Formation of the Acyl Chloride

-

To a solution of cyclohexene carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired cyclohexene carboxylic acid amide.

A Spectrum of Biological Activities

Cyclohexene carboxylic acid amides have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new therapies for various diseases.

Anti-inflammatory and Antiproliferative Activity

A significant body of research has focused on the anti-inflammatory and antiproliferative properties of these compounds. Notably, a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has shown potent activity in these areas.[1][2][3][4][5][6][7]

These compounds have been shown to modulate the production of key inflammatory cytokines. For example, certain derivatives can significantly inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while also affecting the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2][4] This modulation of the cytokine response is a critical mechanism underlying their anti-inflammatory effects.

The antiproliferative activity of these compounds has been demonstrated in cultures of human peripheral blood mononuclear cells (PBMCs).[1][5] Some derivatives have exhibited greater efficacy than the commonly used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, at similar concentrations.[1][4]

Data Summary: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives

| Compound | Concentration (µg/mL) | Inhibition of T Cell Proliferation (%) | Effect on TNF-α Secretion | Effect on IL-6 Secretion |

| 2a | 100 | ~90 | - | - |

| 2b | 100 | No significant inhibition | Significant inhibition (~92%) | Significant inhibition (~93%) |

| 2d | 50 | ~95 | - | - |

| 2f | 100 | ~90 | Strong inhibition (~66-81%) | - |

| Ibuprofen | 100 | ~50 | - | - |

Data compiled from studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[1][5]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and cyclohexene carboxylic acid amides have shown promise in this area. The antimicrobial activity of these compounds has been evaluated against a range of bacterial and fungal pathogens.[1][4][6][7]

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. Studies on amidrazone derivatives have determined their MIC values against several bacterial strains, including Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, and Yersinia enterocolitica, as well as the fungal strain Candida albicans.[1][4] For instance, some derivatives have demonstrated bacteriostatic activity against S. aureus and M. smegmatis at concentrations of 64 µg/mL.[1][4]

Data Summary: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | M. smegmatis | Y. enterocolitica | C. albicans |

| 2b | >512 | >512 | 64 | >512 |

| 2c | 64 | 64 | >512 | >512 |

| 2f | >512 | >512 | 128 | 256 |

| Ampicillin | 0.5 | 16 | 16 | - |

| Fluconazole | - | - | - | 1 |

Data for amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[1]

Anticancer Activity

The potential of cyclohexene derivatives as anticancer agents is an active area of investigation. While research on cyclohexene carboxylic acid amides is still emerging, related structures have shown significant promise. For example, a cyclohexene oxide derivative of zeylenone, a natural product, has demonstrated potent anti-cancer activity in glioblastoma.[3] The mechanism of action for this compound involves the induction of G0/G1 phase cell cycle arrest by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a key epigenetic regulator.[3] This finding suggests that the cyclohexene scaffold can be a valuable starting point for the design of novel anticancer agents that target cell cycle progression and epigenetic pathways. Further research into the anticancer properties of cyclohexene carboxylic acid amides is warranted to explore their potential in oncology.

Visualizing the Anticancer Mechanism

Caption: Proposed mechanism of anticancer activity.

Analgesic Activity

Derivatives of the closely related cyclohexane carboxylic acid amide scaffold have been synthesized and evaluated for their analgesic properties.[5][8] These studies have shown that certain substituted N-[4-(propyl)cyclohexyl]-amides possess significant analgesic effects.[5] While this research focuses on the saturated ring system, it provides a strong rationale for investigating the analgesic potential of cyclohexene carboxylic acid amides, as the introduction of the double bond can influence the compound's conformation and electronic properties, potentially leading to enhanced or novel analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is a standard method for screening potential analgesic agents.

-

Acclimate male Swiss albino mice to the laboratory environment for at least one week.

-

Fast the mice for 12 hours before the experiment, with free access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined dose.

-

After a specific absorption period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

-

Immediately after the injection, place each mouse in an individual observation chamber.

-

Count the number of writhes for each mouse over a 20-minute period.

-

Calculate the percentage of protection against writhing for the test compound compared to the vehicle control group.

Potential as Enzyme Inhibitors

The structural features of cyclohexene carboxylic acid amides make them attractive candidates for the design of enzyme inhibitors. While specific data for this class of compounds is an area of active research, related structures have shown inhibitory activity against various enzymes. For example, some amidrazone derivatives have been suggested as potential inhibitors of furin and acetylcholinesterase.[7] Furthermore, cyclohexane carboxamide derivatives have been investigated as inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation and hypertension.[4] These findings highlight the potential of the cyclohexene carboxylic acid amide scaffold to be tailored to inhibit specific enzymatic targets.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For cyclohexene carboxylic acid amides, several key structural features can be systematically modified to optimize their therapeutic properties.

-

Substitution on the Cyclohexene Ring: The position and nature of substituents on the cyclohexene ring can significantly impact activity. For instance, the presence of hydrophobic groups can enhance binding to hydrophobic pockets in target proteins.[4]

-

The Amide Linker: The amide bond itself is a critical pharmacophoric element. Modifications to the amide, such as N-alkylation or incorporation into a heterocyclic system, can alter the compound's hydrogen bonding capacity, conformational flexibility, and metabolic stability.

-

Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen is a key determinant of biological activity. Aromatic or heteroaromatic rings can engage in pi-stacking or other specific interactions with the target, while aliphatic groups can influence lipophilicity and cell permeability. For the amidrazone derivatives, the substituent on the phenyl ring of the amidrazone moiety significantly influences both anti-inflammatory and antiproliferative activities.[1]

Visualizing the SAR Exploration

Caption: Key areas for SAR exploration.

Future Directions and Conclusion

The cyclohexene carboxylic acid amide scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities demonstrated by this class of compounds, including anti-inflammatory, antiproliferative, antimicrobial, and potentially anticancer and analgesic effects, underscore their significant potential.

Future research should focus on:

-

Expanding the chemical diversity of this scaffold through the synthesis of novel derivatives with a wide range of substituents.

-

Elucidating the detailed mechanisms of action for the observed biological activities, including the identification of specific molecular targets.

-

Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

-

Leveraging computational modeling and structure-based drug design to guide the rational optimization of this scaffold for specific therapeutic applications.

References

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). Molecules, 30(8), 1853. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]

-

Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024). Frontiers in Pharmacology, 14, 1326245. [Link]

-

(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]

-

Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. (2000). Il Farmaco, 55(6-7), 439-447. [Link]

-

Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

-

Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory and analgesic amides: new developments. (2000). Archiv der Pharmazie, 333(1), 17-26. [Link]

- WO1998007685A1 - Preparation of cyclohexene carboxylate derivatives. (1998).

-

Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1234-1238. [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

-

Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). Journal of Molecular Modeling, 31(7), 189. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854-1857. [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

-

The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. (1995). Journal of Medicinal Chemistry, 38(19), 3720-3741. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances, 4(104), 59931-59937. [Link]

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). Molecules, 25(13), 2950. [Link]

-

inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2015). Molecules, 20(2), 2561-2583. [Link]

-

Antiviral activity of amide-appended α-hydroxytropolones against herpes simplex virus-1 and -2. (2020). PLoS ONE, 15(8), e0237575. [Link]

-

Potent Antiviral Activity against HSV-1 and SARS-CoV-2 by Antimicrobial Peptoids. (2022). International Journal of Molecular Sciences, 23(16), 9375. [Link]

-

(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]

-

Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells. (2009). Journal of Inorganic Biochemistry, 103(1), 1-8. [Link]

-

Chemical structures of distinct compounds with antiviral activity... (n.d.). ResearchGate. [Link]

-

Pharmaceutically Acceptable Carboxylic Acid-Terminated Polymers Show Activity and Selectivity against HSV-1 and HSV-2 and Synergy with Antiviral Drugs. (2020). Viruses, 12(11), 1290. [Link]

-

In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. (2021). Viruses, 13(12), 2515. [Link]

-

cyclohexane carboxylic acid: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). Scientific Reports, 14(1), 18270. [Link]

- US20110257401A1 - Process for producing optically active carboxylic acid. (2011).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and analgesic amides: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Pronged In Silico Strategy for Target Deconvolution of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid

Abstract

Target identification is a pivotal and often challenging stage in the drug discovery pipeline.[1] The transition from a phenotype-based discovery to understanding the precise molecular mechanism of action requires a robust and efficient target deconvolution strategy. This technical guide outlines a comprehensive in silico workflow designed to predict the biological targets of a novel small molecule, 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. By synergistically integrating ligand-based and structure-based computational methods, this framework provides a self-validating system to generate high-confidence, testable hypotheses for researchers in pharmacology and medicinal chemistry. We will detail the causality behind each methodological choice, provide step-by-step protocols for key analyses—including chemical similarity searching, pharmacophore modeling, and reverse molecular docking—and demonstrate how to synthesize the resulting data streams into a coherent biological narrative.

Introduction: The Target Identification Imperative

The discovery of bioactive small molecules through cell-based assays presents a significant opportunity, but the subsequent identification of the specific protein target or pathway responsible for the observed phenotype is a critical bottleneck.[2] A failure to accurately identify the molecular target can lead to wasted resources and late-stage attrition in clinical trials.[3] Computational, or in silico, methods offer a cost-effective and rapid approach to narrow the field of potential targets, guiding subsequent experimental validation.[4][5]

The Query Molecule: this compound

The subject of this guide is a molecule with a distinct set of chemical features that inform our predictive strategy.

-

Molecular Formula: C₁₂H₁₉NO₃[6]

-

Molecular Weight: 225.29 g/mol [6]

-

Core Scaffolds: The cyclohexene carboxylic acid moiety is present in various bioactive compounds known to exhibit anti-inflammatory and antiproliferative properties.[7]

Structural Features & Rationale for Investigation:

-

Carboxylic Acid: A potential hydrogen bond donor and acceptor, often critical for interaction with polar residues in a protein's active site. Its pKa influences its charge state at physiological pH.[8]

-

Amide Linkage: Provides a rigid planar structure with hydrogen bonding capabilities.

-

Sec-butyl Group: A hydrophobic moiety likely to engage in van der Waals interactions within a hydrophobic pocket.

-

Cyclohexene Ring: A conformationally flexible, non-aromatic ring that defines the three-dimensional shape of the molecule.

A Rationale for a Convergent In Silico Workflow

No single computational method is foolproof. Therefore, we employ a convergent strategy, leveraging the orthogonal strengths of both ligand-based and structure-based approaches. A hypothesis that is independently supported by multiple, mechanistically different methods carries a significantly higher probability of being correct.

Caption: Convergent workflow for in silico target identification.

Foundational Analysis: Compound Preparation and Profiling

The quality of any in silico prediction is entirely dependent on the quality of the input data. Proper preparation and characterization of the query molecule are non-negotiable first steps.

Protocol: 2D & 3D Structure Generation

Causality: Computational models require a defined 3D structure. Ligand-based methods may use 2D or 3D information, while structure-based methods like docking are entirely dependent on an accurate 3D conformation. Generating a low-energy, stable conformation is crucial, as an energetically unfavorable starting structure can lead to incorrect predictions.[9]

Step-by-Step Methodology:

-

Obtain 2D Representation: Draw the molecule in a chemical sketcher (e.g., Marvin JS, ChemDraw) or obtain its SMILES (Simplified Molecular Input Line Entry Specification) string. For our query molecule, a possible SMILES is CCC(C)NC(=O)C1CC=CCC1C(=O)O.

-

Generate Initial 3D Coordinates: Use a computational chemistry toolkit like RDKit (in Python) or Open Babel to convert the 2D representation into an initial 3D structure.

-

Energy Minimization: Subject the 3D structure to a molecular mechanics force field (e.g., MMFF94) to relax the geometry and find a low-energy conformation. This step resolves steric clashes and optimizes bond lengths and angles.

-

Protonation State Assignment: Estimate the pKa of the carboxylic acid group.[8] At a physiological pH of ~7.4, this group will be deprotonated (carboxylate). The amide nitrogen is generally not protonated. This ensures the electrostatic properties of the molecule are correctly represented.

In Silico ADMET & Physicochemical Property Prediction

Causality: Before investing significant resources in target identification, it is prudent to assess the "drug-likeness" of the compound. Early prediction of poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can flag molecules that are unlikely to succeed as therapeutics, regardless of their target affinity.[10][11]

Protocol:

-

Select a Web Server: Utilize a free, reliable web-based tool such as SwissADME.[12]

-

Input the Molecule: Paste the SMILES string of the query molecule into the server.

-

Execute Analysis: Run the prediction algorithm.

-

Collect Data: Tabulate the key physicochemical properties and ADMET predictions.

Interpreting the Predicted Profile

The output from ADMET prediction tools provides a wealth of information. Below is a representative table summarizing key parameters for our query molecule.

| Property Category | Parameter | Predicted Value | Interpretation & Significance |

| Physicochemical | Molecular Weight ( g/mol ) | 225.29 | Compliant with Lipinski's Rule of Five (<500). Good for oral bioavailability. |

| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. | |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule (<5). | |

| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10). | |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Good value (<140 Ų) suggesting favorable cell permeability and oral absorption. | |

| Pharmacokinetics | GI Absorption | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS-related side effects. | |

| CYP Inhibitor | Low Probability | Low risk of causing drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). | |

| Drug-likeness | Lipinski's Rule of Five | 0 Violations | The molecule adheres to the general characteristics of orally active drugs. |

| PAINS Alert | 0 | No substructures known to cause false positives in high-throughput screening (Pan-Assay Interference Compounds). |

Ligand-Based Target Prediction ("Guilt by Association")

This approach operates on the principle that structurally similar molecules often share similar biological targets.[4] It is particularly powerful when the 3D structure of the target is unknown.

Method 1: 2D Chemical Similarity Searching

Causality: This is the most direct application of the similarity principle. We search vast databases of known bioactive compounds to find molecules that are structurally analogous to our query. The known targets of these "neighbor" molecules become our primary hypotheses.[13]

Protocol:

-

Select Databases and Tools: Utilize public databases like ChEMBL (a database of bioactive drug-like molecules) and tools like the Similarity Ensemble Approach (SEA) or ChemMine Tools.[14][15][16]

-

Define the Query: Input the SMILES string of the query molecule.

-

Choose Similarity Metric: The Tanimoto coefficient, calculated on molecular fingerprints (e.g., ECFP4), is the industry standard. A Tanimoto score of 1 indicates identical molecules, while 0 indicates no shared features.[17]

-

Execute the Search: Run the search against the database.

-

Analyze Results:

-

Filter results by a Tanimoto coefficient threshold (typically >0.7 for high similarity, >0.85 for very high similarity).

-

Examine the top-ranking similar compounds and list their annotated biological targets.

-

Look for enrichment: if multiple similar compounds all point to the same target or target family (e.g., cyclooxygenases, kinases), this strengthens the hypothesis.

-

Method 2: Pharmacophore-Based Screening

Causality: A pharmacophore is the specific 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings) necessary for biological activity.[18] Instead of comparing whole molecules, this method abstracts the key interacting features. A pharmacophore model can be generated from our query molecule and used to screen a database of protein structures, identifying those with binding sites that are complementary to the model.

Caption: A conceptual 3D pharmacophore model.

Protocol:

-

Select a Tool: Use software such as LigandScout, MOE, or the web-based tool SwissTargetPrediction, which implicitly uses pharmacophore-like principles.[12]

-

Generate a Pharmacophore Model: Based on the 3D low-energy conformation of the query molecule, identify key features:

-

The carboxylate oxygen atoms are strong Hydrogen Bond Acceptors (HBA).

-

The carboxylic acid proton (if protonated) and the amide N-H are Hydrogen Bond Donors (HBD).

-

The sec-butyl and cyclohexene aliphatic carbons form a Hydrophobic (HY) feature.

-

-

Screen a Target Database: The software will compare this 3D feature model against a pre-compiled library of protein binding sites.

-

Rank and Analyze Hits: The output will be a list of potential protein targets, ranked by the goodness-of-fit of their active sites to the query pharmacophore. As before, look for enrichment in specific protein families.

Structure-Based Target Prediction ("Lock and Key")

This approach requires 3D structural information for potential protein targets and evaluates the physicochemical complementarity between the ligand and the binding site.

Method: High-Throughput Reverse Docking

Causality: Traditional virtual screening docks a library of many compounds into a single protein target. Reverse docking inverts this paradigm: it docks a single compound into a library of many potential protein targets.[19][20] The goal is to identify which "locks" (proteins) our "key" (the query molecule) fits into best. A good fit is characterized by a low (i.e., highly negative) binding energy score, which indicates a favorable interaction.

Protocol:

-

Prepare the Ligand: Use the energy-minimized, correctly protonated 3D structure of the query molecule generated in Section 2.1.

-

Select a Protein Target Library: Utilize a curated library of druggable protein binding sites. Many servers, like ReverseDock, provide pre-compiled libraries, often derived from all available structures in the Protein Data Bank (PDB).[21]

-

Choose a Docking Engine: AutoDock Vina is a widely used and validated open-source docking program.[22]

-

Execute the Docking Workflow:

-

The server systematically places the flexible ligand into the defined binding site of each protein in the library.

-

It samples thousands of possible conformations and orientations of the ligand within the site.

-

Each pose is scored using a function that estimates the free energy of binding.

-

-

Analyze and Filter Results:

-

The primary output is a list of all protein targets, ranked by their predicted binding affinity (e.g., in kcal/mol).

-

Primary Filtering: Focus on the top-ranked targets (e.g., top 1-2%).

-

Self-Validation/Secondary Filtering: Manually inspect the binding poses of the top hits. A plausible pose should exhibit chemically sensible interactions. For example, the carboxylate group should be forming salt bridges or hydrogen bonds with polar/charged residues (like Arginine, Lysine), and the hydrophobic sec-butyl group should be situated in a greasy, non-polar pocket. Poses where polar groups are in hydrophobic regions, or vice-versa, are likely artifacts and should be down-weighted.

-

Integrated Analysis: From Data to Hypothesis

The power of this multi-pronged approach lies in the synthesis of results. A high-confidence target hypothesis is one that appears in the top results of multiple, independent methods.

Cross-Validating Potential Targets

Create a master table to consolidate the findings and identify convergent predictions.

| Potential Target | Ligand-Based Evidence (Similarity/Pharmacophore) | Structure-Based Evidence (Reverse Docking) | Confidence Score | Biological Rationale |

| Prostaglandin G/H synthase 2 (COX-2) | High similarity to known NSAIDs (Tanimoto > 0.75). Pharmacophore matches cyclooxygenase active site features. | Predicted Binding Affinity: -8.5 kcal/mol. Carboxylate interacts with key Arg/Tyr residues. | High | A well-established anti-inflammatory target. Consistent with activities of similar scaffolds.[7] |

| Carbonic Anhydrase II | Weak pharmacophore match. No strong 2D similarity hits. | Predicted Binding Affinity: -8.2 kcal/mol. Plausible binding pose with zinc-coordinating residues. | Medium | A potential target, but lacks strong ligand-based support. Could be an off-target. |

| Kinase XYZ | No significant similarity or pharmacophore hits. | Predicted Binding Affinity: -7.9 kcal/mol. Poor pose: hydrophobic group exposed to solvent. | Low | Likely a docking artifact. The predicted interactions are not chemically sound. |

| Nuclear Receptor ABC | Several similar compounds are known modulators. | Not ranked in the top 5% of docking hits. | Low | The binding site may not be well-suited, suggesting a different mechanism or an indirect effect. |

Generating Testable Hypotheses

Based on the convergent analysis, the strongest in silico hypothesis is that This compound is a direct inhibitor of COX-2 .

This leads to several experimentally testable predictions:

-

The compound will show inhibitory activity in an in vitro COX-2 enzymatic assay.

-

The compound will reduce prostaglandin E2 production in a relevant cell-based model (e.g., LPS-stimulated macrophages).

-

Structure-activity relationship (SAR) studies would show that modifications to the carboxylate group would significantly impact potency.

Conclusion and Future Outlook

This guide has presented a structured, rational, and multi-modal in silico workflow for the target deconvolution of a novel small molecule. By beginning with rigorous compound preparation and ADMET profiling, and then integrating the outputs from ligand-based (similarity, pharmacophore) and structure-based (reverse docking) methods, we can generate high-confidence, experimentally tractable hypotheses.[10] This convergent approach mitigates the risk of artifacts from any single method and provides a robust foundation for advancing a compound through the drug discovery pipeline.

The future of target prediction will increasingly incorporate artificial intelligence and machine learning, which can identify complex patterns in chemical and biological data that are opaque to traditional methods.[23][24] However, the fundamental principles of chemical similarity, pharmacophore complementarity, and structure-based energy evaluation detailed herein will remain the cornerstones of computational target identification.

References

-

Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (n.d.). MDPI. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. [Link]

-

What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. (n.d.). BABRONE. [Link]

-

Identifying novel drug targets with computational precision. (2024). ScienceDirect. [Link]

-

Pharmacophore Modeling. (n.d.). Creative Biostructure Drug Discovery. [Link]

-

Computational approaches to drug design. (n.d.). Drug Discovery News. [Link]

-